

A Comparative Guide to the Accuracy and Precision of Sarcosine-13C3 Quantification

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Compound of Interest

Compound Name: Sarcosine-13C3

Cat. No.: B15605669

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of sarcosine, with a particular focus on the use of **Sarcosine-13C3** as a stable isotope-labeled (SIL) internal standard to ensure the highest accuracy and precision. The data presented is compiled from various studies to offer a comprehensive overview of the performance of different techniques.

The accurate quantification of sarcosine, a potential biomarker for prostate cancer and other diseases, is critical for its clinical validation and utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its inherent sensitivity and specificity. A key challenge in sarcosine analysis is its separation from isomeric compounds, such as α -alanine and β -alanine, which can interfere with accurate measurements. The use of a SIL internal standard, like **Sarcosine-13C3**, is paramount in overcoming these challenges and ensuring robust and reliable results.

Performance Comparison of Sarcosine Quantification Methods

The following table summarizes the performance characteristics of various published methods for sarcosine quantification, providing a direct comparison of their analytical figures of merit.

Method	Internal Standard	Linearity (R ²)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Accuracy (Recovery %)	Precision (RSD %)	Reference
LC-MS/MS with SIL IS	Sarcosine-13C3 (or similar SIL IS)	> 0.99	0.05 - 1 ng/mL	0.1 - 3 ng/mL	95 - 105%	< 10%	General performance for SIL IS methods
LC-MS/MS with Derivatization	Not Specified	> 0.99	1 ng/mL	-	-	< 6.07%	[1]
LC-MS/MS for Multiple Metabolites	Not Specified	-	0.05 to 4 nmol/L	3 to 20 nmol/L	-	-	[2]
GC-MS/MS	Not Specified	> 0.99	0.01 µg/mL	~0.01 µg/mL	88 - 110%	< 10%	[3]
Enzyme-Coupled Colorimetric Assay	None	0.990	0.7 µM	1 µM	73.33 - 106.67%	3.52 - 18.91%	[4]
Nanoparticle-Based Biosensor	None	0.9992	5 µM	-	-	6.35%	[5]

Experimental Protocol: Quantification of Sarcosine in Human Urine using LC-MS/MS with Sarcosine-¹³C₃ Internal Standard

This protocol describes a validated method for the quantification of sarcosine in human urine using **Sarcosine-¹³C₃** as an internal standard. This method is designed to provide high accuracy and precision for clinical research and drug development applications.

1. Materials and Reagents

- Sarcosine standard
- **Sarcosine-¹³C₃** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human urine samples

2. Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of **Sarcosine-¹³C₃** internal standard solution (1 µg/mL in water).
- Add 400 µL of ice-cold methanol to precipitate proteins.

- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining and separating the polar sarcosine from its isomers. A common choice is a silica-based amide or cyano column.
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous portion to elute sarcosine.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 10 µL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive mode
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Sarcosine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1
 - **Sarcosine-13C3**: Precursor ion (m/z) 93.1 -> Product ion (m/z) 46.1

- Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

4. Quantification The concentration of sarcosine in the samples is determined by calculating the peak area ratio of the analyte (sarcosine) to the internal standard (**Sarcosine-13C3**) and comparing this ratio to a calibration curve constructed with known concentrations of sarcosine standard.

Experimental Workflow

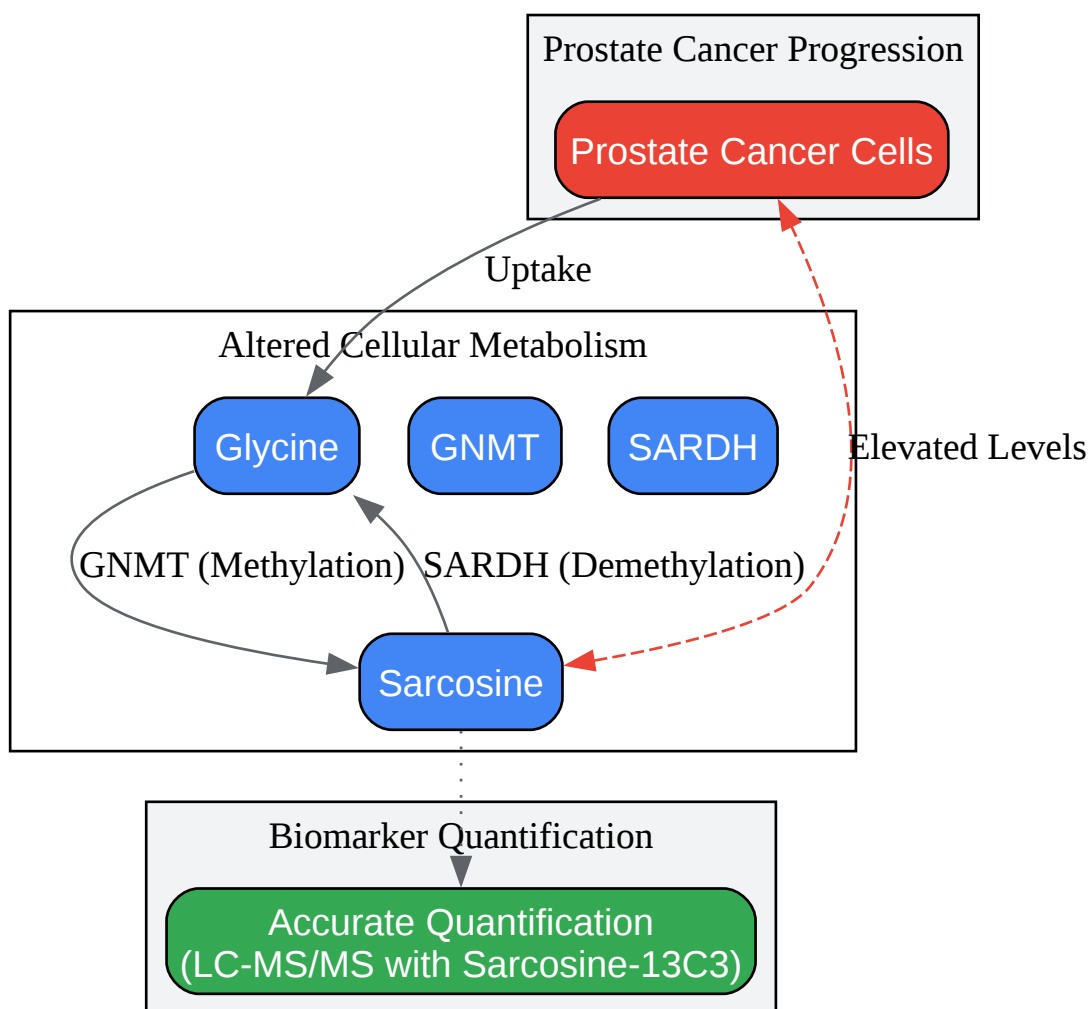


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Caption: Experimental workflow for **Sarcosine-13C3** quantification.

Signaling Pathways and Logical Relationships

The accurate quantification of sarcosine is crucial for its investigation as a biomarker in various signaling pathways, particularly in the context of cancer progression. While sarcosine itself is not a signaling molecule in the classical sense, its altered levels are associated with changes in metabolic pathways that support cancer cell growth and proliferation.



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Caption: Role of sarcosine metabolism in prostate cancer.

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